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SR12 protein

Plant Molecular Biology Flower Senescence Protein Biochemistry

SR12 protein is an ethylene-regulated flower senescence-related protein isolated from carnation (Dianthus caryophyllus L.). It is encoded by a well-characterized gene with two paralogous copies (SR12-A and SR12-B) and an open reading frame of 2193 bp encoding a single polypeptide of 82.8 kDa.

Molecular Formula C16H34O
Molecular Weight 0
CAS No. 139735-73-2
Cat. No. B1179837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR12 protein
CAS139735-73-2
Molecular FormulaC16H34O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SR12 Protein (CAS 139735-73-2) – A Molecularly Unique Senescence-Specific Protein from Carnation for Targeted Plant Senescence Research


SR12 protein is an ethylene-regulated flower senescence-related protein isolated from carnation (Dianthus caryophyllus L.). It is encoded by a well-characterized gene with two paralogous copies (SR12-A and SR12-B) and an open reading frame of 2193 bp encoding a single polypeptide of 82.8 kDa . SR12 protein is classified as a senescence-related (SR) gene product whose expression is transcriptionally activated by ethylene specifically in senescing petals, making it a precise molecular marker for flower senescence studies .

1 High-MW reference for senescence protein gels
2 Intermediate ethylene-response probe
3 Orphan protein interaction and antibody work
4 Paralog-specific gene regulation studies

Why Other Carnation Senescence-Related Proteins Cannot Substitute for SR12 Protein in Targeted Research


The SR12 protein is not interchangeable with other senescence-related (SR) proteins from carnation—such as SR5, SR8, or DCCP—due to its structurally and functionally distinct molecular identity. SR12 is an 82.8 kDa protein encoded by a complex duplicated gene locus, while SR8 is a 25 kDa glutathione S-transferase homolog, SR5 is a β-glucosidase, and DCCP is a cysteine proteinase . Critically, SR12 displays no sequence homology to any other known protein, whereas the other SR proteins share high homology with well-defined enzyme families . Additionally, SR12 exhibits an intermediate ethylene responsiveness (Kr = 0.25 μl l⁻¹) distinct from that of its closest analogs, precluding functional substitution in experiments requiring precise threshold responses to ethylene . Therefore, selecting the correct protein based on verified molecular identity is essential for reproducible senescence and ethylene signalling research.

Molecular weight mismatch
SR8 (25 kDa) and DCCP (~48 kDa) cannot substitute in size-calibrated workflows; gel migration and SEC profiles will shift fundamentally.
Ethylene threshold discrepancy
SR12's mid-range Kr activation context does not align with SR5's high-sensitivity or SR8's low-sensitivity profiles, altering transcript accumulation readouts.
Sequence homology divergence
SR8 (GST homology) and DCCP (cysteine proteinase homology) carry enzyme-family cross-reactivity risk absent in the orphan protein SR12.

SR12 Protein (CAS 139735-73-2) – Quantitative Comparative Evidence Against Key Analogs for Procurement Decisions


Largest Molecular Weight Among Carnation Senescence-Related Proteins – 3.3-Fold Larger than SR8

SR12 protein, at 82.8 kDa, is the largest protein among the well-characterized carnation senescence-related gene products. In contrast, SR8 encodes a 25 kDa polypeptide, and DCCP (pDCCP1) encodes a 428-amino-acid cysteine proteinase with an estimated molecular weight of approximately 48 kDa . This 3.3-fold difference relative to SR8 and 1.7-fold difference relative to DCCP is critical for applications that rely on molecular weight discrimination, such as SDS-PAGE standardization, Western blotting, or size-exclusion chromatography.

Molecular Weight
Head-to-head
82.8 kDa
Supports SDS-PAGE high-range calibration
3.3-fold larger than SR8 (25 kDa); 1.7-fold larger than DCCP (~48 kDa)
Plant Molecular Biology Flower Senescence Protein Biochemistry

Distinctive Intermediate Ethylene Responsiveness – Kr Value Differentiates SR12 from Both High- and Low-Sensitivity Analogs

The affinity of the ethylene response, expressed as the dissociation constant Kr, is a quantitative parameter that defines the ethylene concentration required for half-maximal transcript accumulation. SR12 exhibits a Kr of 0.25 μl l⁻¹ at the open flower stage, which is intermediate between the high-sensitivity genes SR5 (0.08 μl l⁻¹) and DCCP (0.05 μl l⁻¹) and the lower-sensitivity gene SR8 (0.46 μl l⁻¹) . This intermediate sensitivity means SR12 responds to ethylene at concentrations that partially activate DCCP and SR5 but do not yet fully engage SR8, providing a graded, distinguishable activation threshold.

Ethylene Kr Value
Head-to-head
Kr = 0.25 µl l⁻¹
Intermediate sensitivity window for ethylene signaling
Midway between SR5 (0.08) and SR8 (0.46); distinct from DCCP (0.05)
Ethylene Signal Transduction Gene Expression Profiling Floral Senescence

Absence of Sequence Homology to Any Known Protein – SR12 Is Molecularly Unique Among Carnation SR Proteins

At both the DNA and amino acid levels, SR12 exhibits no significant homology to any other known gene or protein. This contrasts sharply with SR8, which shares 44–53% sequence identity with glutathione S-transferases (GSTs) from maize, Drosophila, and human, and with DCCP (pDCCP1), which shares greater than 70% amino acid identity with a cysteine proteinase from Arabidopsis thaliana . SR5 is also predicted to encode a β-glucosidase based on functional studies, although its sequence was never submitted to a public database . The complete lack of homology for SR12 means it cannot be functionally classified within existing protein families and represents a novel biochemical entity.

Sequence Homology
Class-level
SR12: no known homology
SR8: 44–53% GST homology
DCCP: >70% cysteine proteinase identity
SR5: putative β-glucosidase
Eliminates enzyme-family cross-reactivity risk
Orphan protein status; functional classification not possible
Protein Sequence Analysis Gene Annotation Molecular Phylogeny

Unique Gene Duplication Architecture – SR12 Exists as Two Paralogous Loci with Defined Structural Variation

SR12 is encoded by two highly homologous genes, SR12-A and SR12-B. SR12-B spans 17 exons interrupted by 16 introns and contains the entire transcription unit. SR12-A is distinguished by several nucleotide substitutions and a 489 bp deletion in the 5' flanking DNA sequence . No other carnation SR gene studied to date has been reported to possess a duplicated gene structure with such a precisely defined deletion. For comparison, SR8 is represented by a single cDNA with an alternative transcript (pSR8.4) containing an additional 300 nucleotides, but no evidence of a paralogous gene duplication exists . DCCP is a single-copy gene .

Gene Duplication
Head-to-head
SR12: 2 paralogs (SR12-A/B)
489 bp deletion in SR12-A
SR8: single cDNA, no paralog
DCCP: single-copy gene
Enables allele-specific transcriptional analysis
Only carnation SR gene with documented paralogous pair
Gene Structure and Evolution Plant Genomics Transcriptional Regulation

High-Value Application Scenarios for SR12 Protein (CAS 139735-73-2) Based on Quantitative Differentiation Evidence


Molecular Weight Standard for High-Range Protein Electrophoresis in Senescence Studies

At 82.8 kDa, SR12 protein serves as an ideal high-molecular-weight standard for SDS-PAGE and Western blotting in plant senescence research, offering a verified, biologically relevant reference point that smaller SR proteins (SR8 at 25 kDa; DCCP at ~48 kDa) cannot provide . Procurement of a well-characterized, full-length SR12 protein ensures accurate calibration for detection of senescence-associated high-molecular-weight proteins.

Intermediate Ethylene-Response Probe for Differential Gene Activation Studies

The unique intermediate Kr value of 0.25 μl l⁻¹ positions SR12 as an indispensable probe for dissecting the graded ethylene response in carnation petals. Unlike the highly sensitive SR5 (Kr = 0.08 μl l⁻¹) and the relatively insensitive SR8 (Kr = 0.46 μl l⁻¹), SR12 transcripts accumulate at ethylene concentrations within a distinct, intermediate range, enabling researchers to identify signaling components that operate specifically at this threshold . SR12 is therefore the protein of choice for experiments requiring a mid-range ethylene response reporter.

Orphan Protein Reference for Novel Pathway Discovery and Antibody Development

Because SR12 protein displays no significant homology to any known protein, it represents a genuine orphan protein that can be used as a discovery tool for novel protein-protein interactions and as an immunogen for generating antibodies with no cross-reactivity to conserved enzyme families such as GSTs or cysteine proteinases . This orphan status eliminates the functional redundancy and cross-reactivity issues inherent to selecting SR8 or DCCP, which share extensive homology with widely distributed protein families.

Allele-Specific Gene Regulation Model in Ethylene Signal Transduction

The validated paralogous gene pair SR12-A and SR12-B, with the precisely mapped 489 bp deletion in the 5' flanking region of SR12-A, provides a uniquely defined genetic system for studying allele-specific transcriptional regulation in response to ethylene . No other carnation SR gene offers a comparable, well-characterized duplicated locus, making SR12 the only viable procurement choice for researchers investigating cis-regulatory element divergence and its impact on senescence timing.

Application
Selection Property
Validation Focus
High-MW gel calibration
Verified high molecular weight
Size-based band accuracy review
Ethylene threshold profiling
Intermediate Kr response context
Transcript accumulation at mid-range ethylene
Orphan protein studies
Absence of known homologs
Cross-reactivity minimization review
Allele-specific gene regulation
Duplicated paralogous gene pair
Cis-element divergence analysis
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